Colupulone - 468-27-9

Colupulone

Catalog Number: EVT-405225
CAS Number: 468-27-9
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Colupulone is a prominent β-bitter acid found naturally in hops (Humulus lupulus L.). [, ] It belongs to the class of acyl phloroglucinols, distinguished by an isobutyryl side chain. [, ] Colupulone, along with other hop constituents, has been a subject of extensive scientific research, particularly due to its potential biological activities and implications in brewing and pharmaceutical industries. [, , ]

Cohulupone

  • Compound Description: Cohulupone is an alpha acid found in hops. It is structurally similar to colupulone, differing only in the acyl side chain. Cohulupone is known to be a precursor to hulupinic acid and has a short-lasting, iso-alpha-acid-like bitter impression with a low recognition threshold. []
  • Relevance: Cohulupone is often studied alongside colupulone as they are both major components of the beta-acid fraction in hops. [] They share a similar structure and are often found together in hop extracts.

Humulone

  • Compound Description: Humulone is the major alpha-acid found in hops. It is structurally similar to colupulone, with a six-membered ring configuration that gives it strong radical suppression activity. []
  • Relevance: Humulone is often studied in conjunction with colupulone, as both contribute to the bitter properties of beer and exhibit various biological activities. [, ] The ratio of humulone to cohumulone in hops is used to characterize different hop varieties. []

Lupulone

  • Compound Description: Lupulone is a beta-acid found in hops. It is structurally similar to colupulone, and like colupulone, it is known to have antimicrobial properties. []
  • Relevance: Lupulone and colupulone are often studied together as the two main beta-acids in hops, sharing similar properties and contributing to the overall bitterness and aroma of beer. [, ]

Deoxycohumulone

  • Compound Description: Deoxycohumulone is a prenylated acyl phloroglucinol found in hops. It is a potent larvicidal agent against Culex pipiens. []
  • Relevance: This compound is relevant to colupulone because it shares a similar prenylated acyl phloroglucinol structure. Research on deoxycohumulone's larvicidal activity led to the evaluation of colupulone and its geranylated analogues for similar properties. []

Geranylated Acyl Phloroglucinol Analogues

  • Compound Description: These are synthetic analogues of naturally occurring acyl phloroglucinols like deoxycohumulone and colupulone. They have shown improved larvicidal activity against Culex pipiens compared to deoxycohumulone. []
  • Relevance: These analogues are relevant due to their structural similarity to colupulone and their potential as larvicidal agents. The study of these analogues helps understand the structural features of acyl phloroglucinols essential for their biological activity. []

Hulupinic Acid

  • Compound Description: Hulupinic acid is a bitter-tasting transformation product of colupulone, formed during the thermal treatment of hops in the brewing process. []
  • Relevance: Hulupinic acid is a key product in the degradation pathway of colupulone. Understanding its formation and properties is crucial when studying the stability and bitterness profile of colupulone in beer. []

Tricyclocolupone Epimers

  • Compound Description: These are isomeric forms of tricyclocolupone, a bitter-tasting transformation product of colupulone, generated during the boiling of wort. []
  • Relevance: These epimers are important for their contribution to the bitter taste of beer. Their presence highlights the complex transformation pathways of colupulone during brewing. []

Dehydrotricyclocolupone Epimers

  • Compound Description: These are isomeric forms of dehydrotricyclocolupone, another set of bitter-tasting transformation products derived from colupulone during wort boiling. []
  • Relevance: Similar to the tricyclocolupone epimers, these compounds also contribute to the bitter flavor profile of beer and demonstrate the diverse array of compounds generated from colupulone during brewing. []

Hydroxytricyclocolupone Epimers

  • Compound Description: These are isomeric forms of hydroxytricyclocolupone, identified as bitter-tasting transformation products of colupulone formed during wort boiling. They are known to have a long-lasting, harsh bitterness. []
  • Relevance: The hydroxytricyclocolupone epimers are particularly important as they possess a very low recognition threshold and contribute a specific type of bitterness to beer. []

Hydroperoxytricyclocolupone Epimers

  • Compound Description: These are isomeric forms of hydroperoxytricyclocolupone, also identified as bitter-tasting products arising from colupulone transformation during wort boiling. []
  • Relevance: These epimers, along with the other tricyclocolupone derivatives, contribute to the overall bitterness profile of beer and underscore the complex reactions of colupulone during the brewing process. []

Nortricyclocolupone

  • Compound Description: Nortricyclocolupone is a bitter-tasting transformation product formed from colupulone during the thermal treatment under wort boiling conditions. []
  • Relevance: This compound further contributes to the bitter taste of beer, indicating the significant transformation that colupulone undergoes during the brewing process. []

Isocohumulone

  • Compound Description: Isocohumulone is an iso-alpha acid derived from the isomerization of cohumulone during wort boiling. It significantly contributes to the bitter taste of beer. []
  • Relevance: While not directly derived from colupulone, isohumulone is relevant due to its close relationship with cohumulone, a compound structurally similar to colupulone. Both isocohumulone and colupulone contribute to the bitter flavor profile of beer. [, ]

Adhumulone

  • Compound Description: Adhumulone is an alpha-acid found in hops, similar in structure to humulone and cohumulone. It contributes to the bitter taste of beer. [, ]
  • Relevance: Adhumulone, like colupulone, is a significant component of hops and influences the final flavor profile of beer. They are often analyzed together to characterize the bitter compounds in hop varieties. [, ]
  • Compound Description: Adlupulone is a beta-acid found in hops, similar in structure to lupulone and colupulone. It plays a minor role in the bitterness of beer. [, ]
  • Relevance: Adlupulone, along with colupulone and lupulone, makes up the beta-acid fraction of hops. These compounds are often studied together to understand their individual contributions to beer characteristics. [, ]

Xanthohumol

  • Compound Description: Xanthohumol is a prenylated chalcone found in hops, known for its potential anti-cancer and anti-inflammatory properties. [, ]
  • Relevance: While structurally different from colupulone, xanthohumol is another important bioactive compound found in hops. Both compounds contribute to the overall pharmacological profile of this plant. Studies often investigate the presence and levels of both colupulone and xanthohumol in various hop varieties. [, ]
Source

Colupulone is extracted from the resin of hop cones, which are used extensively in beer brewing. The compound is one of the major bitter acids found in hops, alongside others like humulone and cohumulone. The extraction and characterization of colupulone have been enhanced through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Classification

Colupulone is classified as a bitter acid and is part of the broader category of phloroglucinols. Its chemical structure includes multiple functional groups that contribute to its biological activity and solubility properties.

Synthesis Analysis

Methods

Colupulone can be synthesized through various methods, primarily involving the extraction from hop resin or through chemical synthesis. One effective method involves acid-base precipitation followed by recrystallization, which allows for the purification of colupulone from other compounds present in hop extracts .

Technical Details

The synthesis typically starts with hop extracts rich in α-acids. The process may involve oxidation reactions facilitated by reagents such as sodium sulfite, which convert precursor compounds into colupulone. Analytical techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are employed to confirm the structure and purity of synthesized colupulone .

Molecular Structure Analysis

Structure

Colupulone has a complex molecular structure characterized by a prenyl group attached to an acyl phloroglucinol backbone. Its molecular formula is C20H28O5C_{20}H_{28}O_5, indicating a significant degree of saturation and multiple functional groups that are responsible for its reactivity and biological properties.

Data

  • Molecular Weight: 348.44 g/mol
  • Chemical Structure: The structure includes a phenolic ring system with multiple hydroxyl groups and a long aliphatic side chain.
Chemical Reactions Analysis

Reactions

Colupulone participates in various chemical reactions typical of phenolic compounds, including oxidation and esterification. It can undergo reactions with reactive oxygen species, leading to the formation of antioxidant products that can scavenge free radicals .

Technical Details

The stability of colupulone under different pH conditions has been studied, revealing that it maintains its structure in mildly acidic environments but may degrade under extreme conditions. HPLC methods are often used to monitor these reactions quantitatively .

Mechanism of Action

Process

Colupulone exhibits its biological effects primarily through interactions with cellular membranes and enzymes. It has been shown to possess antibacterial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Data

Research indicates that colupulone's mechanism involves:

  • Membrane Disruption: Interacting with lipid bilayers of bacterial cells.
  • Enzyme Inhibition: Acting on targets involved in cell wall synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellowish or brownish solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • pH Stability Range: Stable at pH levels between 4 and 7.
  • Melting Point: Specific melting point data varies but is generally around 150-160 °C.

Relevant analyses using spectroscopic methods confirm these properties, providing insights into the stability and reactivity of colupulone under various conditions .

Applications

Scientific Uses

Colupulone's applications extend beyond brewing; it has garnered interest in several scientific domains:

  • Antimicrobial Agent: Effective against various bacteria, making it a candidate for natural preservatives in food products.
  • Pharmaceutical Research: Investigated for its potential role in developing treatments for conditions influenced by oxidative stress.
  • Agricultural Use: Explored as a natural insecticide against mosquito larvae due to its larvicidal properties .

Properties

CAS Number

468-27-9

Product Name

Colupulone

IUPAC Name

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3

InChI Key

UNCDMWKTFLUPHZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Synonyms

colupulone

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

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